molecular formula C12H22O11 B13851932 4-O-ss-D-galactopyranosyl-D-mannose; 4-O-ss-D-galactopyranosyl-mannose; Epilactose

4-O-ss-D-galactopyranosyl-D-mannose; 4-O-ss-D-galactopyranosyl-mannose; Epilactose

Cat. No.: B13851932
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-BPBSOKHESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-ss-D-galactopyranosyl-D-mannose typically involves the enzymatic or chemical epimerization of lactose. One common method is the use of β-galactosidase enzymes to catalyze the conversion of lactose to epilactose under controlled conditions .

Industrial Production Methods

Industrial production of 4-O-ss-D-galactopyranosyl-D-mannose involves large-scale enzymatic processes, where lactose is treated with specific enzymes to achieve the desired epimerization. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-O-ss-D-galactopyranosyl-D-mannose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-O-ss-D-galactopyranosyl-D-mannose has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-O-ss-D-galactopyranosyl-D-mannose exerts its effects involves its fermentation by intestinal microbiota. It selectively promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria. These bacteria ferment the compound to produce short-chain fatty acids and lactic acid, which lower the pH of the colon and enhance mineral absorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-ss-D-galactopyranosyl-D-mannose is unique due to its specific epimerization of lactose, resulting in distinct prebiotic properties that are not observed in other similar disaccharides. Its ability to promote calcium absorption and support gut health makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7?,8+,9-,10-,11?,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-BPBSOKHESA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H](C2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Origin of Product

United States

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